molecular formula C16H19NO B8170349 4'-Isopropyl-2-methoxy-biphenyl-3-ylamine

4'-Isopropyl-2-methoxy-biphenyl-3-ylamine

Cat. No.: B8170349
M. Wt: 241.33 g/mol
InChI Key: JDSLKADZXMOWJI-UHFFFAOYSA-N
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Description

4’-Isopropyl-2-methoxy-biphenyl-3-ylamine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of an isopropyl group at the 4’ position, a methoxy group at the 2 position, and an amine group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-2-methoxy-biphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of 4’-Isopropyl-2-methoxy-biphenyl-3-ylamine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropyl-2-methoxy-biphenyl-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Isopropyl-2-methoxy-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Isopropyl-2-methoxy-biphenyl-3-ylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4’-Isopropyl-2-methoxy-biphenyl-3-ylamine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

2-methoxy-3-(4-propan-2-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)12-7-9-13(10-8-12)14-5-4-6-15(17)16(14)18-3/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSLKADZXMOWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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